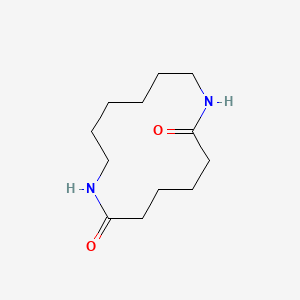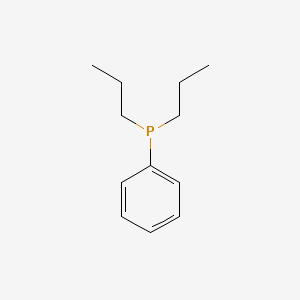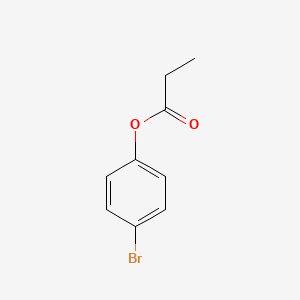
Silver succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver succinimide is a compound that combines silver with succinimide, an organic compound with the formula (CH₂)₂(CO)₂NH. Succinimide is classified as a cyclic imide and is used in various organic syntheses and industrial processes, including silver plating . This compound is particularly noted for its applications in electroplating and its potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver succinimide can be synthesized through the reaction of silver nitrate with succinimide in an aqueous solution. One method involves dissolving silver nitrate in water and then adding a solution of succinimide. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods
In industrial settings, this compound is often produced using an electroplating method. This involves using a succinimide silver plating solution, which contains silver ions and succinimide, to deposit a layer of silver onto a substrate. The electroplating process is conducted in an alkaline solution, and the conditions are carefully controlled to ensure the quality and uniformity of the silver coating .
Chemical Reactions Analysis
Types of Reactions
Silver succinimide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to elemental silver under certain conditions.
Substitution: This compound can participate in substitution reactions where the succinimide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
Oxidation: Silver oxide and other silver-containing compounds.
Reduction: Elemental silver.
Substitution: Various substituted succinimide derivatives.
Scientific Research Applications
Silver succinimide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its use in medical devices and coatings.
Industry: Utilized in electroplating processes to provide corrosion-resistant coatings on various substrates
Mechanism of Action
The mechanism by which silver succinimide exerts its effects involves the interaction of silver ions with various molecular targets. Silver ions can bind to proteins, nucleic acids, and other biomolecules, disrupting their function and leading to cellular toxicity. This mechanism is particularly relevant in its antimicrobial action, where silver ions can damage bacterial cell walls and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-hydroxy-succinimide: Another succinimide derivative used in similar applications.
N-bromosuccinimide: Used as a brominating agent in organic synthesis.
Silver nitrate: A common silver compound used in various chemical reactions and industrial processes
Uniqueness
Silver succinimide is unique due to its combination of silver and succinimide, which imparts specific properties such as enhanced electroplating capabilities and potential antimicrobial effects. Compared to other silver compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
CAS No. |
55047-82-0 |
|---|---|
Molecular Formula |
C4H5AgNO2 |
Molecular Weight |
206.96 g/mol |
IUPAC Name |
pyrrolidine-2,5-dione;silver |
InChI |
InChI=1S/C4H5NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H2,(H,5,6,7); |
InChI Key |
ZNFFXFIEWVNCJO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C1[O-].[Ag+] |
Canonical SMILES |
C1CC(=O)NC1=O.[Ag] |
| 55047-82-0 | |
Related CAS |
123-56-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















